Cas no 22900-44-3 (21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl-)
22900-44-3 structure
Product Name:21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl-
CAS-Nr.:22900-44-3
MF:C28H32O4
MW:432.551288604736
CID:289457
PubChem ID:140971
Update Time:2025-04-19
21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl-
- 21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl
- Octamethylcyclotetrafurfurylene
- 1,1,7,7,13,13,19,19-octamethyl< 1.1.1.1> (2,5)furanophan
- 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7-tetra-(2,5)fura-cyclooctane
- 2,2,7,7,12,12,17,17-octamethyl-21,22,2
- 2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1(20),3,5,8,10,13,15,18-octaene
- 21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene
- AC1Q2CEI
- Octamethyltetraoxaquaterene
- 21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene
- AKOS024323008
- 2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-1(20),3,5,8,10,13,15,18-octaene
- CFODJVUBUNRPAQ-UHFFFAOYSA-N
- 22900-44-3
- 2,2,7,7,12,12,17,17-Octamethyl-21,22,23,24-tetraoxaquaterene
- SCHEMBL24823962
- DTXSID40177442
- 21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-3,5,8,10,13,15,18,20-octaene, 2,2,7,7,12,12,17,17-octamethyl-
-
- Inchi: 1S/C28H32O4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16H,1-8H3
- InChI-Schlüssel: CFODJVUBUNRPAQ-UHFFFAOYSA-N
- Lächelt: O1C2=CC=C1C(C)(C)C1=CC=C(C(C)(C)C3=CC=C(C(C)(C)C4=CC=C(C2(C)C)O4)O3)O1
Berechnete Eigenschaften
- Genaue Masse: 432.23016
- Monoisotopenmasse: 432.23005950g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 0
- Komplexität: 542
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topologische Polaroberfläche: 52.6Ų
Experimentelle Eigenschaften
- PSA: 52.56
21,22,23,24-Tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene,2,2,7,7,12,12,17,17-octamethyl- Verwandte Literatur
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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